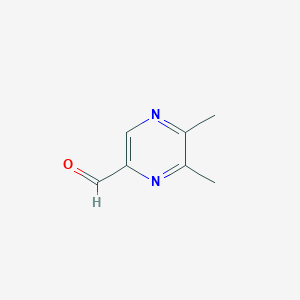
5-Chloro-6-hydroxypyridine-3-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-hydroxypyridine-3-sulfonic acid is a chemical compound with the molecular formula C5H4ClNO4S It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-hydroxypyridine-3-sulfonic acid typically involves the chlorination of hydroxypyridine-sulfonic acids. One common method includes passing chlorine gas into a mixture of hydroxypyridine-sulfonic acid and phosphorus trichloride, followed by heating the mixture to temperatures of about 100 to 120°C. The resulting product is then purified through distillation under vacuum conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination processes, utilizing similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-6-hydroxypyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfonyl chloride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonyl chloride derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-6-hydroxypyridine-3-sulfonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-hydroxypyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-3-hydroxypyridine: Similar in structure but lacks the sulfonic acid group.
6-Hydroxypyridine-3-sulfonic acid: Similar but without the chlorine atom.
Pyridine-3-sulfonic acid: Lacks both the chlorine and hydroxyl groups.
Uniqueness
Its combination of functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Propiedades
Fórmula molecular |
C5H4ClNO4S |
|---|---|
Peso molecular |
209.61 g/mol |
Nombre IUPAC |
5-chloro-6-oxo-1H-pyridine-3-sulfonic acid |
InChI |
InChI=1S/C5H4ClNO4S/c6-4-1-3(12(9,10)11)2-7-5(4)8/h1-2H,(H,7,8)(H,9,10,11) |
Clave InChI |
YCDDUFZYMGXVGC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC=C1S(=O)(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-bromo-2-((tert-butoxycarbonyl)amino)furo[3,2-b]pyridine-3-carboxylate](/img/structure/B13002539.png)

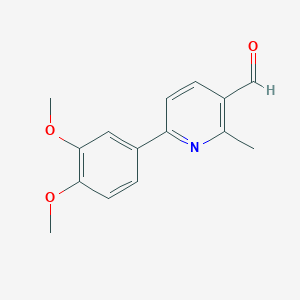
![2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13002553.png)
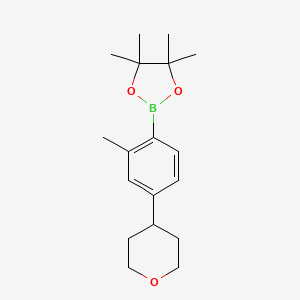


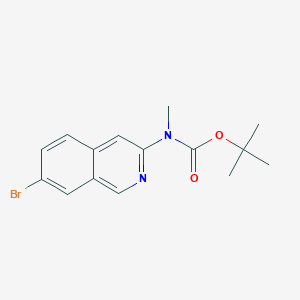

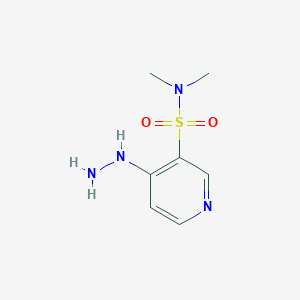
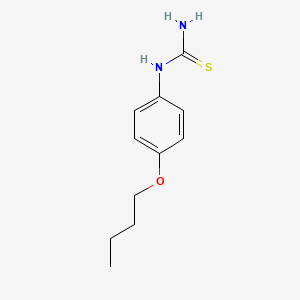
![3-Chloropyrido[3,4-b]pyrazin-5-amine](/img/structure/B13002617.png)
